molecular formula C5H11P B096950 Cyclopentylphosphine CAS No. 15573-36-1

Cyclopentylphosphine

Cat. No.: B096950
CAS No.: 15573-36-1
M. Wt: 102.11 g/mol
InChI Key: DVIDIZXCFDHODG-UHFFFAOYSA-N
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Description

Cyclopentylphosphine, also known as this compound, is a useful research compound. Its molecular formula is C5H11P and its molecular weight is 102.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Antineoplastic Drugs and Immunotherapy

Cyclopentylphosphine has been explored in the synthesis and modification of various antineoplastic drugs. For instance, cyclophosphamide, a derivative, remains a crucial antineoplastic drug and immunosuppressive agent. It's extensively utilized in cancer therapy and in autoimmune disorders, highlighting its diverse clinical applications. The unique metabolism and inactivation mechanisms of cyclophosphamide, likely influenced by its this compound structure, contribute to its distinct cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

Impact on Metabolic Pathways

The influence of cyclophosphamide on metabolic pathways in various tissues, as shown in a metabolomic study, reflects the broader impact of this compound derivatives. This study revealed significant alterations in metabolites related to amino acids, energy, choline, and nucleotide metabolism, along with oxidative stress-related pathways (Qu Tingli et al., 2016).

Applications in Inflammatory Diseases

Cyclophosphamide, a this compound derivative, is used in treating inflammatory rheumatic diseases. This highlights this compound's potential role in immunomodulatory therapies. Cyclophosphamide's impact on T cells and other immune responses in these diseases indicates the broader applicability of this compound structures in immunotherapy (Brummaier et al., 2013).

Insights from Pharmacokinetics

Understanding the pharmacokinetics of this compound derivatives, like cyclophosphamide, helps in optimizing their therapeutic index. This knowledge is vital for improving their efficacy and reducing toxicity in clinical applications, thus offering insights into the potential of this compound structures in drug development (Jonge et al., 1979).

Properties

IUPAC Name

cyclopentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDIZXCFDHODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466412
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-36-1
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylphosphine
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Cyclopentylphosphine
Reactant of Route 3
Cyclopentylphosphine
Reactant of Route 4
Cyclopentylphosphine
Reactant of Route 5
Cyclopentylphosphine
Reactant of Route 6
Cyclopentylphosphine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.